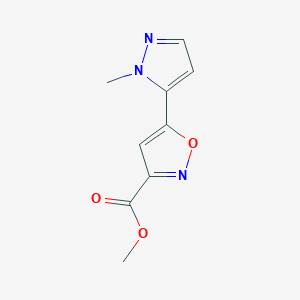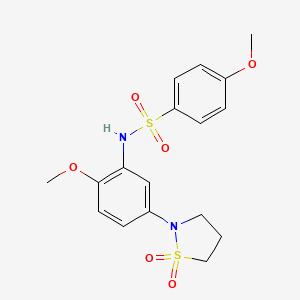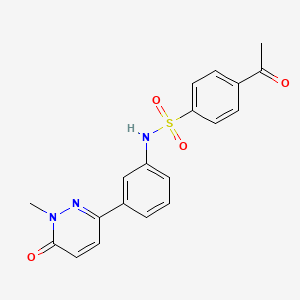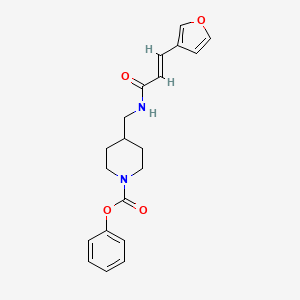![molecular formula C18H27N3O2 B2506185 4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide CAS No. 942865-17-0](/img/structure/B2506185.png)
4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It also acts as a reagent for the reductive transformation of organic compounds .
Synthesis Analysis
The synthesis of this compound is efficient over a large range of polymers and small molecule derivatives . It is commercially available and soluble in established processing solvents . It is generally considered to be air stable .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The main decomposition product of this compound acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 105-110 °C . It is soluble in established processing solvents and is generally considered to be air stable .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical development due to its unique structure, which may interact with various biological targets. Researchers are exploring its use in developing new drugs for treating conditions such as inflammation, cancer, and neurological disorders. Its ability to modulate specific pathways makes it a promising candidate for drug discovery .
Antimicrobial Agents
Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against a range of bacterial and fungal pathogens is being investigated, with the aim of addressing antibiotic resistance issues .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative stress and apoptosis is a key area of interest .
Cancer Research
The compound’s structure allows it to interact with cancer cell pathways, inhibiting growth and inducing apoptosis in certain cancer cell lines. This makes it a valuable subject in cancer research, with ongoing studies focusing on its efficacy and mechanism of action in various types of cancer .
Anti-inflammatory Properties
Due to its potential to modulate inflammatory pathways, this compound is being studied for its anti-inflammatory properties. It may help in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has demonstrated antioxidant activity, which is crucial in protecting cells from damage caused by free radicals. This property is being explored for applications in preventing and treating diseases associated with oxidative stress, including cardiovascular diseases and aging-related conditions .
Enzyme Inhibition
Researchers are investigating this compound’s ability to inhibit specific enzymes that play a role in various diseases. Its enzyme inhibition properties could lead to the development of new therapeutic agents for conditions like diabetes and metabolic disorders .
Biochemical Research
In biochemical research, this compound is used as a tool to study cellular processes and molecular interactions. Its unique chemical properties make it useful in elucidating the mechanisms of various biological pathways and in the development of biochemical assays .
These applications highlight the diverse potential of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide in scientific research and its promising future in various fields of study.
特性
IUPAC Name |
4-hydroxy-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)10-12-21-16-7-4-3-6-15(16)20-17(21)9-11-19-18(23)8-5-13-22/h3-4,6-7,14,22H,5,8-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLJLVBYJGGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)






![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)